![molecular formula C15H18N2 B15164347 1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]- CAS No. 191280-16-7](/img/structure/B15164347.png)
1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]- is a heterocyclic organic compound that features an imidazole ring fused with a tetrahydronaphthalene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted naphthalene derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for scaling up the synthesis from laboratory to industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various electrophiles or nucleophiles; reactions may require catalysts such as acids or bases to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with altered hydrogenation states .
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites on these targets, modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific pathway involved .
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole, 1-phenyl-: A simpler analog with a phenyl group instead of the tetrahydronaphthalene moiety.
1H-Imidazole, 1-benzyl-: Contains a benzyl group, offering different steric and electronic properties.
1H-Imidazole, 1-(2-naphthyl)-: Features a naphthalene ring without the tetrahydro modification, providing a basis for comparison in terms of reactivity and applications.
Uniqueness: 1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]- is unique due to the presence of the tetrahydronaphthalene moiety, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity, binding affinity, and overall bioactivity, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
191280-16-7 |
|---|---|
Molekularformel |
C15H18N2 |
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
1-[2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]imidazole |
InChI |
InChI=1S/C15H18N2/c1-2-7-15-13(4-1)5-3-6-14(15)8-10-17-11-9-16-12-17/h1-2,4,7,9,11-12,14H,3,5-6,8,10H2 |
InChI-Schlüssel |
IWHDGKMFQQWLPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=CC=CC=C2C1)CCN3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


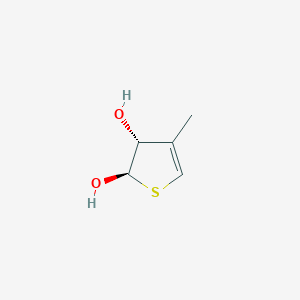
![[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile](/img/structure/B15164268.png)
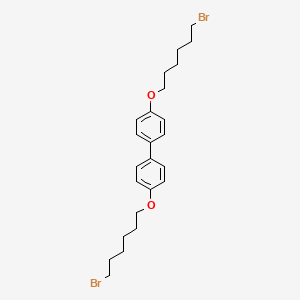
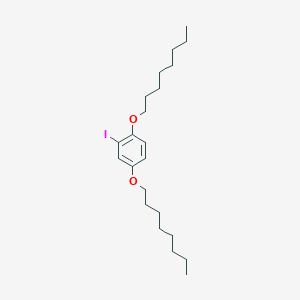
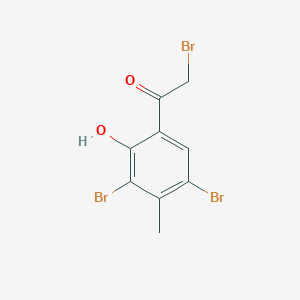
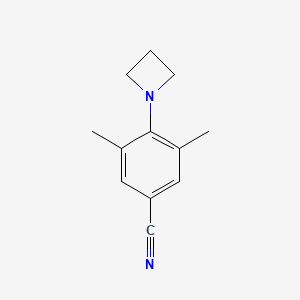
![O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B15164295.png)

![(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene](/img/structure/B15164313.png)
![Bis[bis(2-chloroethyl)amino]phosphinic Acid](/img/structure/B15164329.png)


![2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol](/img/structure/B15164351.png)

